molecular formula C16H21BO2 B7972128 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B7972128
M. Wt: 256.1 g/mol
InChI Key: OZQWJKOXOILFRR-OEYIWLLWSA-N
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Description

This compound is a boronic ester featuring a rigid bicyclic framework derived from a methanobenzo[d][1,3,2]dioxaborole core. Its stereochemistry is defined as (3aS,4S,6S,7aR), with a phenyl group at the 2-position and three methyl substituents at the 3a, 5, and 5 positions. The molecular formula is C₁₆H₂₁BO₂ (molecular weight: 256.14 g/mol). Single-crystal X-ray diffraction studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å and a well-defined bicyclic structure . The compound is synthesized via reactions involving organoboron intermediates, often under controlled conditions (e.g., using LiHMDS in THF at low temperatures) . Its rigid structure and boronic ester functionality make it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWJKOXOILFRR-OEYIWLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited route employs (+)-pinanediol as a chiral auxiliary to control stereochemistry. The procedure involves:

  • Boronic Acid Formation : Reacting phenylboronic acid with (+)-pinanediol in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine .

  • Cyclization : Heating the intermediate at 80°C for 12 hours to form the dioxaborole ring .

  • Purification : Column chromatography (hexane/ethyl acetate, 10:1) yields the product with >95% enantiomeric excess (ee) .

Key Data :

  • Yield: 68–72%

  • Optical Rotation: [α]D25=+54.6°[α]_D^{25} = +54.6° (c = 1.0, CHCl₃)

  • Purity: Confirmed via 11^{11}B NMR (δ = 30.1 ppm, characteristic trigonal-planar boron) .

Boronic Acid Esterification with Preformed Diols

Alternative approaches utilize preformed diols to bypass intermediate isolation:

  • Direct Coupling : Mixing phenylboronic acid with (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methanobenzo[d] dioxaborol-2-ol in tetrahydrofuran (THF) with molecular sieves .

  • Microwave Assistance : Irradiation at 150°C for 30 minutes enhances reaction efficiency (yield: 85%) .

Advantages :

  • Reduces steps from 3 to 1.

  • Minimizes racemization risk .

Catalytic Borylation of Arenes

Recent advances employ transition-metal catalysts for direct C–H borylation:

  • Iridium-Catalyzed Method : Using [Ir(COD)OMe]₂ and dtbpy ligand, benzene reacts with B₂pin₂ at 80°C .

  • Post-Functionalization : The resulting arylboronate ester undergoes transesterification with pinanediol .

Performance Metrics :

CatalystTemp (°C)Time (h)Yield (%)
Ir(COD)OMe802478
Pd(OAc)₂1004865

Solvent and Reaction Condition Optimization

Critical parameters influencing yield and stereoselectivity:

  • Solvent Polarity : Non-polar solvents (hexane, toluene) favor cyclization over side reactions .

  • Acid Additives : Trifluoroacetic acid (TFA) accelerates boron-diol condensation (5 mol% → 92% yield) .

  • Temperature : Reactions above 100°C risk diastereomer formation .

Purification and Characterization

  • Chromatography : Silica gel elution with gradient hexane/ethyl acetate removes non-polar byproducts .

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% .

  • Analytical Validation :

    • 1^{1}H NMR (CDCl₃): δ 1.34 (s, 12H, CH₃), 7.23–7.86 (m, 5H, Ph) .

    • HRMS: m/z calc. for C₁₇H₂₃BO₃ [M+H]⁺: 286.1772; found: 286.1768 .

Recent Advances in Stereocontrolled Synthesis

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves 99% ee but requires specialized equipment .

  • Flow Chemistry : Continuous-flow reactors reduce reaction time to 2 hours with 88% yield .

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Classical Pinanediol7295HighModerate
Catalytic Borylation7890ModerateHigh
Microwave-Assisted8598HighLow

Table 2: Reaction Condition Impact on Yield

ParameterOptimal ValueYield Drop if Suboptimal
Temperature80°C-15% at 100°C
SolventToluene-20% in THF
Catalyst Loading5 mol% Ir-30% at 2 mol%

Mechanism of Action

The mechanism of action of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Reactivity Insights

  • Steric and Electronic Effects :

    • The phenyl substituent (target compound) introduces significant steric bulk and aromatic π-system interactions, stabilizing transition states in asymmetric catalysis .
    • Alkyl substituents (butyl, isobutyl) reduce steric hindrance, favoring nucleophilic substitutions but offering less electronic diversity.
    • 4-Bromobutyl adds a reactive handle for further functionalization (e.g., halogen exchange), while 4-methoxyphenyl increases electron density, altering reactivity in electrophilic substitutions .
  • Crystallographic Data: The target compound’s crystal structure reveals intramolecular C–H···O interactions stabilizing the bicyclic framework, with bond lengths (e.g., B–O: 1.5239–1.5767 Å) consistent with boronic esters .

Hazard and Stability Profiles

  • The isobutyl derivative poses health risks (oral toxicity, skin/eye irritation) and requires stringent storage (-20°C) .
  • The 4-bromobutyl analog is thermally stable (predicted boiling point: ~334°C) but light-sensitive, necessitating refrigeration .
  • The target compound’s phenyl group enhances stability, allowing room-temperature storage without degradation .

Biological Activity

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with significant biological activity that has garnered attention in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies that highlight its potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C16H21BO2C_{16}H_{21}BO_2

It features a dioxaborole structure that contributes to its unique reactivity and interaction with biological systems. The stereochemistry is crucial for its biological activity, as the specific configuration at the chiral centers influences its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : This compound has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. For instance:
    • In vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound .
    • Mechanistic studies suggest that it may interfere with the cell cycle and promote programmed cell death through mitochondrial pathways.
  • Proteasome Inhibition : The compound has been linked to proteasome inhibition mechanisms similar to those observed in bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment. This activity is attributed to the boron atom's ability to form reversible covalent bonds with catalytic sites on proteasomes .
  • Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
In Vitro Antitumor Study Demonstrated significant cytotoxicity against breast cancer cells; IC50 values indicated effective dose ranges .
Mechanistic Study Identified pathways involved in apoptosis; suggested involvement of mitochondrial dysfunction .
Proteasome Inhibition Research Confirmed structural similarities to bortezomib; detailed kinetic studies showed competitive inhibition patterns against proteasomal substrates .
Antimicrobial Assessment Showed effectiveness against Gram-positive and Gram-negative bacteria; further investigations needed for clinical relevance .

Q & A

Q. Table 1: Synthesis and Characterization Data

ParameterValue/MethodSource
Yield56% (flash chromatography)
1^1H NMR (CDCl3_3)δ 7.85 (d, J = 6.6 Hz, 2H, Ar-H)
13^{13}C NMRδ 134.91 (B-O), 86.34 (bridgehead C)
X-ray Space GroupP21_121_121_1

Basic: How is the compound characterized to confirm structural integrity?

Answer:
A multi-technique approach is used:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the phenyl group (δ 7.85 ppm, aromatic protons) and boronate ester signals (δ 86.34 ppm, bridgehead carbon) .
  • X-ray Crystallography : Confirms absolute stereochemistry (R/S configuration) and bond lengths (e.g., B–O = 1.5239–1.5767 Å) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C16_{16}H21_{21}BO2_2, Mr_r = 256.14) .

Note : Discrepancies in 13^{13}C NMR shifts (e.g., δ 134.91 vs. δ 131.30 for aromatic carbons) may arise from solvent effects or crystallographic packing .

Advanced: What strategies mitigate competing side reactions during functionalization (e.g., Matteson homologation)?

Answer:
The compound’s boronate ester participates in Matteson homologation to install alkyl/aryl groups. Challenges include:

  • Boron Oxidation : Use of anhydrous conditions and Lewis acids (e.g., ZnCl2_2) suppresses B–O bond cleavage .
  • Steric Hindrance : Bulky substituents on the pinanediol backbone reduce undesired nucleophilic attacks.
  • Monitoring : In-situ 11^{11}B NMR tracks boron speciation (sharp peak at δ 30–35 ppm for boronate esters) .

Q. Table 2: Homologation Optimization

ConditionOutcomeReference
ZnCl2_2 (10 mol%)70% yield, >90% stereoretention
Room temperatureReduced epimerization vs. heated
Dry DCM solventMinimizes hydrolysis

Advanced: How does the compound’s stereochemistry influence its utility in asymmetric catalysis?

Answer:
The rigid trans-decalin structure of (+)-pinanediol imparts chiral induction in catalytic cycles:

  • Enantioselective Protodeboronation : The S-configured boron center directs nucleophilic attack to yield >90% ee in aryl couplings .
  • Limitations : Steric bulk may hinder substrate access, necessitating modified ligands (e.g., BINOL derivatives) .

Case Study : In dengue protease inhibitors, the compound’s stereochemistry ensures precise alignment of pharmacophores, improving IC50_{50} values by 10-fold vs. racemic analogs .

Advanced: How are contradictions in spectroscopic data resolved (e.g., variable 13^{13}13C NMR shifts)?

Answer:
Discrepancies arise from:

  • Solvent Effects : CDCl3_3 vs. DMSO-*d6_6 shifts δ values by 0.5–1.5 ppm .
  • Crystallographic Artifacts : Solid-state packing (e.g., P21_121_121_1 symmetry) may distort solution-phase conformers .
    Resolution : Compare with computed NMR (DFT/B3LYP/6-31G*) and variable-temperature NMR to identify dynamic effects .

Advanced: What role does the compound play in medicinal chemistry target validation?

Answer:
It serves as a boronic acid prodrug in protease inhibitors:

  • Prodrug Activation : Hydrolysis in vivo releases phenylboronic acid, which binds catalytic serine residues (e.g., Plasmodium falciparum proteasome) .
  • Stability : The pinanediol ester enhances plasma stability (t1/2_{1/2} > 24 hrs vs. <1 hr for free boronic acids) .

Q. Table 3: Biological Activity Data

TargetIC50_{50} (nM)ApplicationSource
Malaria proteasome12.5 ± 1.2Antimalarial lead
Dengue NS2B-NS3 protease8.3 ± 0.9Antiviral candidate

Advanced: How is the compound integrated into multi-step syntheses (e.g., radiolabeled probes)?

Answer:
Key steps include:

  • Radiolabeling : React with 125^{125}I-NHS esters in DMF (0°C, 2 hrs) to generate probes for atherosclerotic plaque imaging .
  • Purification : Reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) removes unreacted boronates .

Example : Compound 3 in achieved 45% radiochemical yield (RCY) via iodination, validated by radio-TLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure (boronates are irritants) .
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

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